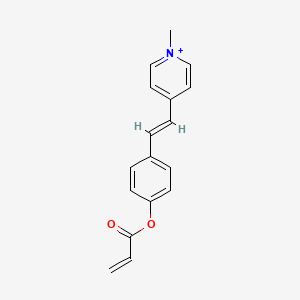
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium typically involves a multi-step process. One common method includes the reaction of 4-(hydroxystyryl)-1-methylpyridinium with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.
Substitution Reactions: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Photochemical Reactions: The styryl group can undergo photoisomerization, changing its configuration upon exposure to light.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Photochemical Reactions: UV light sources are used to induce isomerization.
Major Products
Substitution Reactions: Various substituted pyridinium salts.
Photochemical Reactions: Cis and trans isomers of the styryl group.
科学研究应用
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium has several scientific research applications:
Materials Science: Used in the development of liquid crystalline elastomers and other advanced materials due to its ability to undergo photomechanical effects.
Photochemistry: Employed in studies involving photoisomerization and photopolymerization.
Biological Markers: Similar compounds are used as fluorescent markers in biological research.
作用机制
The mechanism of action of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium involves its ability to undergo photoisomerization and polymerization. The acryloyloxy group can form cross-linked networks upon polymerization, while the styryl group can change its configuration upon exposure to light, leading to changes in the material’s properties. These effects are mediated through interactions with light and free radicals, which initiate the polymerization process.
相似化合物的比较
Similar Compounds
4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: Known for its use as a fluorescent dye and in photochemical studies.
4-(4-(N,N-Dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate: Used in nonlinear optical applications.
Uniqueness
4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium is unique due to its dual functionality, combining the photochemical properties of the styryl group with the polymerizable acryloyloxy group. This makes it particularly valuable in the development of advanced materials with tunable properties.
属性
分子式 |
C17H16NO2+ |
|---|---|
分子量 |
266.31 g/mol |
IUPAC 名称 |
[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H16NO2/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15/h3-13H,1H2,2H3/q+1/b5-4+ |
InChI 键 |
WXPMUYJTRFRBCY-SNAWJCMRSA-N |
手性 SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C |
规范 SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


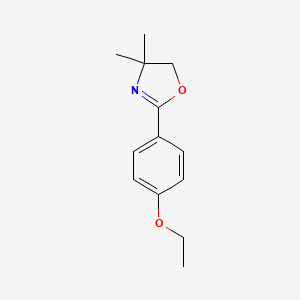
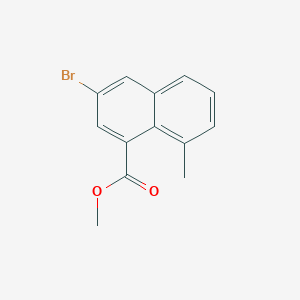
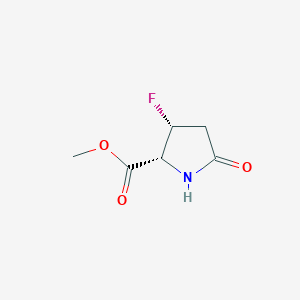
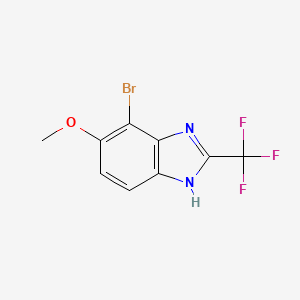
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
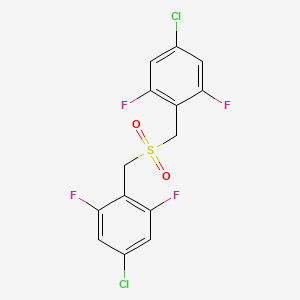
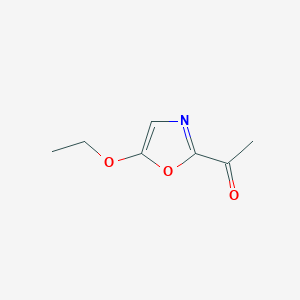

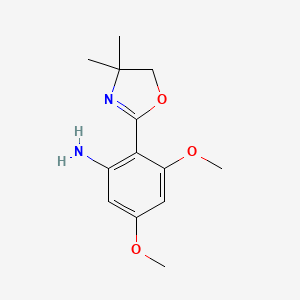
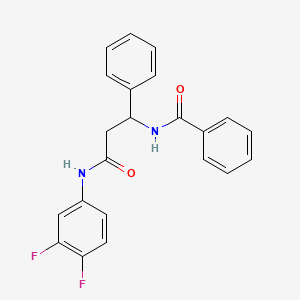

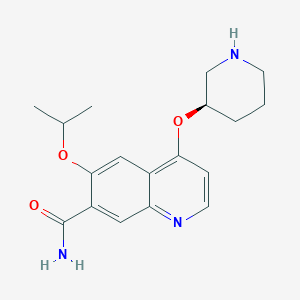
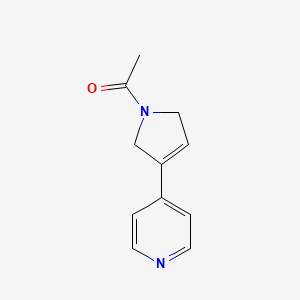
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
